molecular formula C12H10BrClN2O2 B4776488 N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4776488
M. Wt: 329.57 g/mol
InChI Key: AKBJOGODHTWELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as BRD-0705, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. It belongs to the isoxazolecarboxamide family of compounds and has shown promising results in various scientific research applications.

Mechanism of Action

BRD-0705 inhibits the activity of several enzymes and proteins by binding to their active sites. It has been shown to selectively bind to a specific protein, which is involved in the regulation of gene expression. This leads to the modulation of various biological pathways, which can result in the inhibition of disease progression.
Biochemical and Physiological Effects
BRD-0705 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the regulation of gene expression. It has also been shown to modulate the activity of various biological pathways, which can result in the inhibition of disease progression.

Advantages and Limitations for Lab Experiments

BRD-0705 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It may not be effective in all disease models, and its efficacy may vary depending on the disease model used.

Future Directions

There are several future directions for the study of BRD-0705. One potential direction is the development of more potent and selective inhibitors based on the structure of BRD-0705. Another potential direction is the study of the compound's efficacy in various disease models. Additionally, the compound's mechanism of action could be further elucidated to better understand its potential therapeutic applications.
In conclusion, BRD-0705 is a small molecule inhibitor that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of several enzymes and proteins that are involved in disease progression. While it has several advantages for lab experiments, there are also limitations to its use. There are several future directions for the study of BRD-0705, including the development of more potent and selective inhibitors and the study of its efficacy in various disease models.

Scientific Research Applications

BRD-0705 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of several enzymes and proteins that are involved in these diseases. The compound has also been used as a tool in the study of various biological pathways.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBJOGODHTWELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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